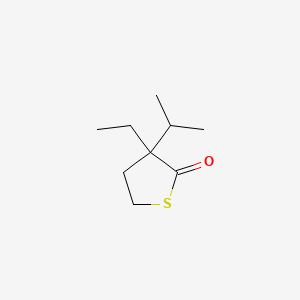![molecular formula C27H29F3N6O8S B13836975 7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)
7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-Thio-β-D-glucuronide: is a metabolite of ethanol that has gained significant attention due to its potential as a biomarker for alcohol consumption. It is formed in the liver by the conjugation of ethanol with glucuronic acid and is excreted in urine. The molecular formula of Ethyl 1-Thio-β-D-glucuronide is C8H14O6S, and its molecular weight is 238.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 1-Thio-β-D-glucuronide can be synthesized from acetobromo-alpha-D-glucuronic acid methyl ester . The reaction involves the substitution of the bromine atom with an ethylthio group under specific conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard chromatographic techniques.
Industrial Production Methods: Industrial production of Ethyl 1-Thio-β-D-glucuronide involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 1-Thio-β-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Ethyl 1-Thio-β-D-glucuronide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium thiolate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-Thio-β-D-glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of ethanol consumption.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes involved in glucuronidation.
Medicine: Ethyl 1-Thio-β-D-glucuronide is used as a biomarker in clinical studies to monitor alcohol intake and assess liver function.
Industry: It is utilized in the development of diagnostic kits and assays for detecting alcohol consumption.
Wirkmechanismus
Ethyl 1-Thio-β-D-glucuronide exerts its effects through the process of glucuronidation. Ethanol is conjugated to uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs) . The resulting β-D-ethyl glucuronide is a minor metabolite of ethanol, representing only a small fraction of the ethanol dose ingested. This conjugation process increases the water solubility of ethanol, facilitating its excretion in urine.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-Thio-β-D-glucuronide can be compared with other glucuronides such as:
- Methyl 1-Thio-β-D-glucuronide
- Propyl 1-Thio-β-D-glucuronide
- Butyl 1-Thio-β-D-glucuronide
Uniqueness: Ethyl 1-Thio-β-D-glucuronide is unique due to its specific use as a biomarker for alcohol consumption. Its formation and excretion patterns provide valuable information for clinical and forensic studies, distinguishing it from other glucuronides that may not have the same specificity or application.
Eigenschaften
Molekularformel |
C27H29F3N6O8S |
|---|---|
Molekulargewicht |
654.6 g/mol |
IUPAC-Name |
7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11+,14-,15+,20?;/m0./s1 |
InChI-Schlüssel |
CYETUYYEVKNSHZ-WCIODZPTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
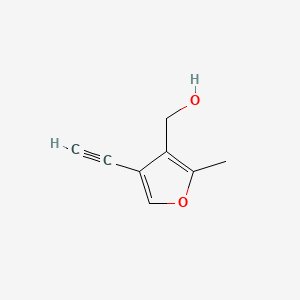
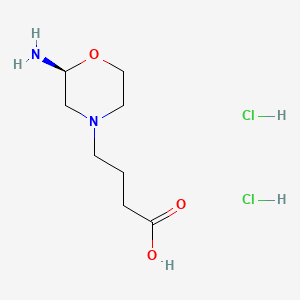
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
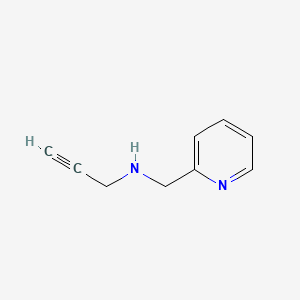
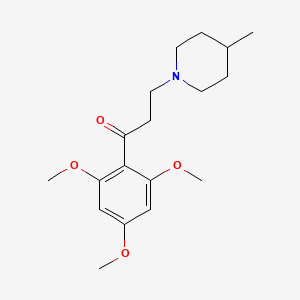
![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)



